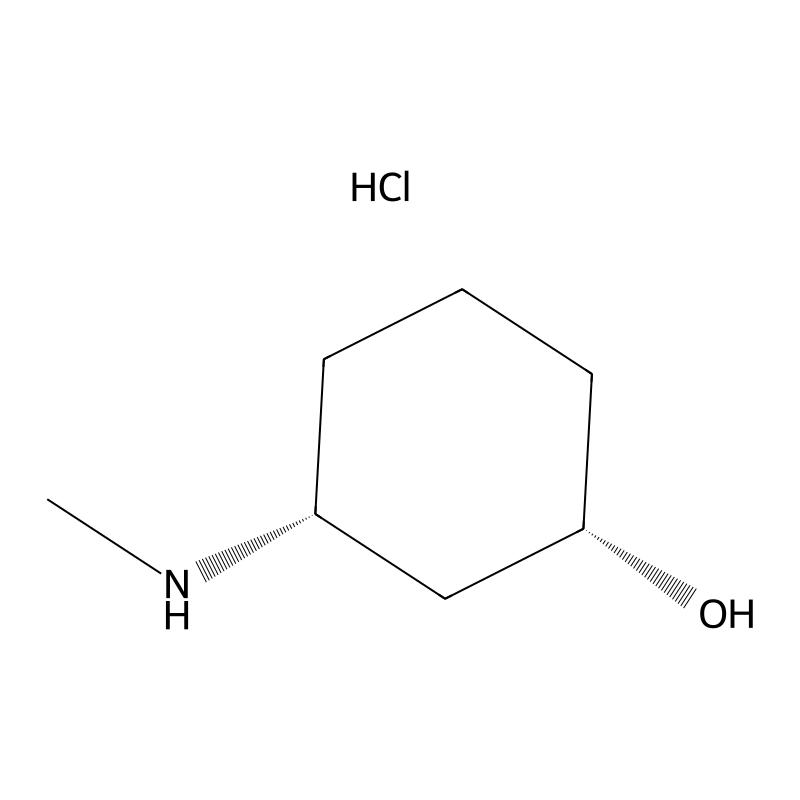

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is a chiral compound characterized by its unique cyclohexanol structure with a methylamino group. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The specific stereochemistry indicated by the (1S,3R) designation suggests that it possesses distinct spatial arrangements that may influence its biological activity and interactions.

The chemical reactivity of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride can be analyzed through various biochemical pathways. It may participate in:

- Amine Reactions: As an amine, it can undergo acylation or alkylation, which are common in organic synthesis.

- Hydrochloride Formation: The hydrochloride salt form enhances solubility and stability, facilitating its use in biological studies.

- Enzymatic Reactions: In biological systems, it may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways

Several synthesis methods have been reported for producing (1S,3R)-3-Methylamino-cyclohexanol hydrochloride:

- Chiral Synthesis: Utilizing chiral catalysts to ensure the desired stereochemistry during the formation of the cyclohexanol framework.

- Reduction Reactions: Starting from ketones or aldehydes followed by reductive amination can yield the amine functionality.

- Hydrochloride Salt Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to obtain the hydrochloride salt .

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride has potential applications in:

- Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.

- Research: In studies focused on structure-activity relationships and pharmacodynamics.

- Chemical Biology: To elucidate mechanisms of action for neurotransmitter modulation .

Interaction studies are crucial for understanding how (1S,3R)-3-Methylamino-cyclohexanol hydrochloride interacts with biological systems. Key areas include:

- Receptor Binding: Investigating its affinity for various neurotransmitter receptors.

- Enzyme Inhibition: Assessing its role as an inhibitor or substrate for metabolic enzymes.

- Toxicity Profiles: Evaluating potential side effects or adverse reactions in cellular models .

Similar Compounds

Several compounds share structural similarities with (1S,3R)-3-Methylamino-cyclohexanol hydrochloride. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-N-methylcyclohexanamine | Similar cyclohexane core; lacks methyl group at position 3 | Different biological activity profile |

| 1-Amino-2-methylcyclopentanol | Cyclopentane instead of cyclohexane | Potentially different receptor interactions |

| 2-Amino-1-butanol | Linear structure; simpler amine functionality | Broader spectrum of activity due to linearity |

These compounds highlight the diversity within this chemical class while underscoring the unique properties of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride that may be leveraged in therapeutic contexts .